molecular formula C20H30N8 B610933 Spastazoline CAS No. 2351882-11-4

Spastazoline

Cat. No.: B610933
CAS No.: 2351882-11-4
M. Wt: 382.516
InChI Key: HNOLTAKAPDKZRY-AWEZNQCLSA-N
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Description

Spastazoline is a novel chemical compound known for its potent inhibitory effects on the microtubule-severing enzyme spastin. Spastin is an ATPase associated with diverse cellular activities, playing a crucial role in microtubule dynamics, cell division, and intracellular vesicle transport. This compound has gained significant attention in scientific research due to its ability to selectively inhibit spastin, making it a valuable tool for studying microtubule dynamics and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spastazoline involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. The compound is typically supplied as a powder and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Spastazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties .

Scientific Research Applications

Neurite Regeneration Studies

Spastazoline has been extensively studied in the context of neurite outgrowth and regeneration. In experimental models, its application has shown a significant impact on neuronal health and recovery post-injury:

  • Neurite Outgrowth : In vitro studies demonstrated that treating cortical neurons with this compound led to a marked reduction in neurite regeneration compared to controls. Specifically, it was found that this compound could almost completely abolish the regenerative effects induced by other compounds like FC-A that promote neurite outgrowth .
  • Spinal Cord Injury Models : In animal models of spinal cord injury, this compound treatment was associated with impaired nerve regeneration and reduced functional recovery. The compound's inhibitory effects on spastin led to decreased neurofilament presence at injury sites, indicating a failure to promote axonal regrowth .

Cell Division and Microtubule Dynamics

Research has also highlighted the role of this compound in cell division:

  • Microtubule Stability : In cells treated with this compound, there was an observed increase in the persistence of spastin foci associated with microtubules during mitosis. This suggests that this compound not only inhibits spastin's severing activity but also alters the stability and dynamics of microtubules during critical phases of cell division .
  • Phenotypic Characterization : The use of this compound in engineered cell lines has allowed researchers to dissect specific phenotypes related to spastin function in dividing cells, providing insights into its role beyond mere severing activity .

Neuronal Regeneration Post-Spinal Cord Injury

A study investigated the effects of this compound in a contusion model of spinal cord injury. Key findings included:

  • Functional Assessments : Mice treated with FC-A showed significant improvements in locomotor function post-injury; however, this improvement was significantly reversed when this compound was administered concurrently. This indicates that normal spastin function is critical for recovery following spinal cord injuries .
  • Histological Analysis : Immunostaining revealed reduced neurofilament and serotonin (5-HT) signals in lesion areas treated with this compound, suggesting impaired neuronal repair mechanisms .

Microtubule Dynamics During Cell Division

In another study focusing on cell division:

  • Increased Spastin Foci : Treatment with this compound resulted in a significant increase in the number and persistence of spastin foci during mitosis compared to control conditions, highlighting its role in modulating microtubule-associated processes during cell division .

Data Summary Table

Application AreaKey FindingsReference
Neurite RegenerationThis compound inhibits neurite outgrowth; reversing regenerative effects from FC-A treatment
Spinal Cord InjuryImpaired recovery and reduced neurofilament presence post-injury when treated with this compound
Cell Division DynamicsIncreased persistence and number of spastin foci during mitosis with this compound treatment

Mechanism of Action

Spastazoline exerts its effects by selectively inhibiting the ATPase activity of spastin. It introduces an electropositive group to the N386 in the human spastin side chain, leading to specific and efficient inhibition of the ATPase activity of the AAA domain. This inhibition abolishes spastin’s microtubule-severing function, thereby affecting microtubule dynamics and cellular processes dependent on spastin activity .

Comparison with Similar Compounds

Uniqueness of Spastazoline: this compound is unique in its ability to selectively inhibit spastin, making it a valuable tool for studying the specific functions of spastin in microtubule dynamics. Unlike other compounds that may have broader effects on microtubule dynamics, this compound’s selective inhibition allows for more precise investigations into the role of spastin .

Biological Activity

Spastazoline is a chemical compound designed as a selective inhibitor of spastin, a microtubule-severing AAA (ATPases associated with diverse cellular activities) protein. This compound has garnered attention due to its significant role in various cellular processes, particularly in cell division and neuronal regeneration. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound functions primarily by inhibiting the ATPase activity of spastin, thereby blocking its microtubule-severing capabilities. This inhibition can lead to alterations in cellular dynamics during mitosis and impact processes such as axon regeneration following spinal cord injury.

  • Inhibition Potency : this compound has been shown to inhibit human spastin with an IC50 value of approximately 99 nM, indicating its potency as a selective inhibitor compared to other AAA proteins .

Case Studies and Experimental Results

  • Cell Division Dynamics :
    • In experiments using this compound, researchers observed that inhibition of spastin led to delayed cytokinesis and abnormal lysosomal morphology. Specifically, this compound-treated cells exhibited increased persistence of spastin foci during anaphase, suggesting that spastin's activity is crucial for proper chromosome separation .
  • Neurite Regeneration :
    • A study highlighted the interaction between the 14-3-3 protein and spastin, revealing that enhancing this interaction through Fusicoccin (FC-A) improved neurite regeneration in spinal cord injury models. However, the application of this compound reversed these regenerative effects, underscoring its role as an effective inhibitor of spastin activity .
  • Phosphorylation Effects :
    • The phosphorylation state of spastin significantly influences its stability and interaction with 14-3-3 proteins. This compound's inhibitory effects were shown to diminish the regenerative benefits provided by FC-A, suggesting that the phosphorylation status of spastin is critical for its function in neuronal recovery .

Table 1: Summary of this compound's Biological Activity

Study Model Key Findings IC50 (nM) Effect on Regeneration
Cell linesInhibition of Hs-spastin; delayed cytokinesis99 ± 18Negative
Mouse modelEnhanced neurite outgrowth with FC-A; reversed by this compoundN/ANegative
In vivoUpregulation of spastin by 14-3-3; inhibited by this compoundN/ANegative

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for initial characterization of Spastazoline's pharmacological properties?

  • Begin with in vitro assays (e.g., receptor-binding studies) to identify target specificity and dose-response relationships. Use molecular docking simulations to predict binding affinities to putative targets like G-protein-coupled receptors . Validate findings with fluorescence-based calcium flux assays to measure cellular responses. Ensure replication across multiple cell lines (e.g., HEK293, CHO-K1) to assess consistency .

Q. How should researchers design a pilot study to evaluate this compound's pharmacokinetic profile?

  • Adopt a tiered approach:

  • Phase 1: Administer this compound in rodent models via intravenous and oral routes to determine bioavailability and half-life. Use HPLC-MS for plasma concentration analysis .
  • Phase 2: Perform tissue distribution studies with radiolabeled this compound to identify accumulation sites.
  • Data interpretation: Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human pharmacokinetics .

Q. What criteria should guide the selection of control groups in this compound efficacy studies?

  • Use PICOT framework (Population, Intervention, Comparison, Outcome, Time):

  • Comparison: Include positive controls (e.g., known agonists/antagonists of the target receptor) and vehicle-only controls.
  • Outcome metrics: Quantify changes in biomarker levels (e.g., cAMP for GPCR activity) with ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across different experimental models?

  • Conduct a systematic review using PRISMA guidelines :

  • Step 1: Aggregate data from preclinical studies (rodent, primate) and in vitro models.
  • Step 2: Perform meta-regression to identify confounding variables (e.g., dosing schedules, solvent used).
  • Step 3: Validate hypotheses via in silico simulations (e.g., molecular dynamics to assess solvent-protein interactions) .

Q. What strategies optimize this compound's synthesis to improve yield and purity for mechanistic studies?

  • Apply Quality by Design (QbD) principles:

  • Critical parameters: Monitor reaction temperature, catalyst concentration, and purification steps (e.g., column chromatography).
  • Analytical validation: Use NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Report purity thresholds (e.g., ≥95%) for biological assays .

Q. How should researchers address variability in this compound's off-target effects observed in high-throughput screening?

  • Implement orthogonal validation :

  • Primary screen: Use a luciferase reporter assay to measure pathway activation.
  • Secondary screen: Validate hits with electrophysiology (e.g., patch-clamp for ion channel targets).
  • Tertiary analysis: Apply CRISPR-Cas9 knockouts of suspected off-target receptors to confirm specificity .

Q. Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-dependent responses in this compound studies?

  • Use four-parameter logistic regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For non-linear data, apply Bayesian hierarchical models to account for inter-experiment variability . Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. How can researchers ensure reproducibility in this compound's in vivo toxicity assessments?

  • Follow ARRIVE 2.0 guidelines :

  • Blinding: Randomize animal cohorts and conceal treatment groups during data collection.
  • Power analysis: Predefine sample sizes using G*Power to achieve 80% statistical power.
  • Data transparency: Share raw datasets and analysis code via repositories like Zenodo .

Q. Data Presentation Standards

Q. What elements are critical when reporting this compound's structure-activity relationship (SAR) in manuscripts?

  • Include:

  • Table 1: Substituent modifications (e.g., alkyl chain length, halogen additions) and corresponding bioactivity (IC₅₀, % efficacy).
  • Figure 1: Overlay of this compound’s crystal structure with analogs to highlight key binding motifs .
  • Supplemental Data: Synthetic protocols and spectral validation (NMR, IR) .

Properties

IUPAC Name

N-(5-tert-butyl-1H-pyrazol-3-yl)-2-[(3R)-3-propan-2-ylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N8/c1-12(2)14-11-28(9-8-21-14)19-24-17-13(6-7-22-17)18(25-19)23-16-10-15(26-27-16)20(3,4)5/h6-7,10,12,14,21H,8-9,11H2,1-5H3,(H3,22,23,24,25,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOLTAKAPDKZRY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(CCN1)C2=NC3=C(C=CN3)C(=N2)NC4=NNC(=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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